molecular formula C14H17F3O B13906342 1-(4-Cyclohexylphenyl)-2,2,2-trifluoroethanol

1-(4-Cyclohexylphenyl)-2,2,2-trifluoroethanol

Katalognummer: B13906342
Molekulargewicht: 258.28 g/mol
InChI-Schlüssel: QLNZBAWJMPOCNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Cyclohexylphenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further bonded to a trifluoroethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclohexylphenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-cyclohexylbenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Cyclohexylphenyl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoroethanol moiety can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkyl halides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-(4-Cyclohexylphenyl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can serve as a probe or ligand in biochemical studies.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Wirkmechanismus

The mechanism by which 1-(4-Cyclohexylphenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethanol moiety can influence the compound’s reactivity and binding affinity, while the cyclohexyl and phenyl groups contribute to its overall stability and solubility. These interactions can modulate various biochemical processes, making the compound valuable in research and development.

Vergleich Mit ähnlichen Verbindungen

  • 1-(4-Cyclohexylphenyl)ethanol
  • 2-(4-Cyclohexylphenyl)propionic acid
  • 4-Cyclohexylaniline

Uniqueness: 1-(4-Cyclohexylphenyl)-2,2,2-trifluoroethanol stands out due to the presence of the trifluoroethanol moiety, which imparts unique chemical properties such as increased electronegativity and reactivity

Eigenschaften

Molekularformel

C14H17F3O

Molekulargewicht

258.28 g/mol

IUPAC-Name

1-(4-cyclohexylphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C14H17F3O/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,13,18H,1-5H2

InChI-Schlüssel

QLNZBAWJMPOCNM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.